4-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
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Overview
Description
4-CHLORO-N-[1-(ETHANESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with chloro, ethanesulfonyl, and benzenesulfonamide groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N-[1-(ETHANESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]BENZENE-1-SULFONAMIDE typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Ethanethanesulfonyl Group: This step involves the sulfonation of the quinoline core using ethanesulfonyl chloride in the presence of a base such as pyridine.
Formation of the Benzenesulfonamide Group: This step involves the reaction of the intermediate compound with benzenesulfonyl chloride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro groups if present, converting them to amines.
Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-CHLORO-N-[1-(ETHANESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]BENZENE-1-SULFONAMIDE has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new antibiotics or enzyme inhibitors.
Biological Studies: The compound can be used to study the effects of sulfonamides on various biological pathways.
Industrial Applications: It can be used in the synthesis of other complex organic molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 4-CHLORO-N-[1-(ETHANESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate, thereby blocking the active site. This can lead to the disruption of essential biological processes in microorganisms, making it an effective antibiotic.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: Another sulfonamide with a simpler structure, used as an antibiotic.
Sulfamethoxazole: A sulfonamide antibiotic often used in combination with trimethoprim.
Quinoline Derivatives: Compounds like chloroquine, used as antimalarial drugs.
Uniqueness
4-CHLORO-N-[1-(ETHANESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]BENZENE-1-SULFONAMIDE is unique due to its complex structure, which combines the properties of sulfonamides and quinoline derivatives. This combination can potentially enhance its biological activity and specificity compared to simpler sulfonamides.
Properties
Molecular Formula |
C17H19ClN2O4S2 |
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Molecular Weight |
414.9 g/mol |
IUPAC Name |
4-chloro-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |
InChI |
InChI=1S/C17H19ClN2O4S2/c1-2-25(21,22)20-11-3-4-13-5-8-15(12-17(13)20)19-26(23,24)16-9-6-14(18)7-10-16/h5-10,12,19H,2-4,11H2,1H3 |
InChI Key |
YHQDOYHQBQWZQB-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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